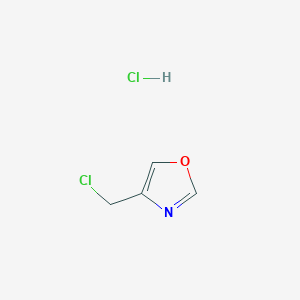

4-(Chloromethyl)oxazole hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-(chloromethyl)-1,3-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZLGIRPSNYMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630305 | |

| Record name | 4-(Chloromethyl)-1,3-oxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675149-75-4 | |

| Record name | 4-(Chloromethyl)-1,3-oxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Architecture of 4-(Chloromethyl)oxazole Hydrochloride: A Comprehensive Guide to Reactivity, Synthesis, and Application

Executive Summary

In the precise discipline of medicinal chemistry and organic synthesis, the selection of heterocyclic building blocks is dictated by electronic properties, stability under process conditions, and regioselectivity. 4-(Chloromethyl)oxazole hydrochloride (CAS: 675149-75-4) represents a specialized class of "linchpin" intermediates[1]. This whitepaper provides a rigorous technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols. By understanding the causality behind its behavior, researchers can effectively leverage this reagent to synthesize advanced active pharmaceutical ingredients (APIs), including kinase and phosphodiesterase 4 (PDE4) inhibitors[2][3].

Chemical Architecture & Fundamental Properties

The molecular architecture of this compound features a five-membered aromatic oxazole ring (containing nitrogen and oxygen at positions 3 and 1) functionalized with a highly electrophilic chloromethyl group at the C4 position.

The Causality of the Hydrochloride Salt

From an application scientist's perspective, utilizing the free base of 4-(chloromethyl)oxazole is operationally fraught. The free base is prone to rapid degradation and self-polymerization driven by the nucleophilic nature of the oxazole nitrogen attacking the electrophilic chloromethyl group of adjacent molecules.

Formulating the compound as a hydrochloride salt is a deliberate structural choice. The HCl protonates the oxazole nitrogen, effectively deactivating its nucleophilicity. This structural modification prevents self-polymerization, significantly extends the shelf-life and thermal stability of the reagent, and improves its handling characteristics as a crystalline solid[4].

Physicochemical Data Summary

| Property | Value |

| Chemical Name | 4-(Chloromethyl)oxazole hydrochloride |

| CAS Registry Number | 675149-75-4 |

| Molecular Formula | C₄H₅Cl₂NO (C₄H₄ClNO · HCl) |

| Molecular Weight | 153.99 g/mol |

| SMILES | Cl.ClCC1=COC=N1 |

| Hazard Classification | Corrosive (H314), Harmful if swallowed/inhaled (H302+H332) |

| Storage Conditions | Room temperature or cooler, strictly desiccated, inert atmosphere |

Reactivity Profile & Mechanistic Insights

The primary utility of 4-(chloromethyl)oxazole hydrochloride lies in the exceptional leaving-group ability of the chloride ion, which is electronically activated by the electron-withdrawing nature of the adjacent oxazole ring. This renders the C4-methylene carbon highly susceptible to bimolecular nucleophilic substitution (

The Manifold

The reagent readily undergoes displacement with a variety of nucleophiles:

-

Amines (1° and 2°): Yields N-alkylated oxazole derivatives, frequently used in the design of kinase inhibitors where the oxazole acts as a hinge-binding motif.

-

Alcohols/Phenols: Forms ether linkages, critical in the synthesis of complex lower alkoxyphenyl groups found in PDE4 inhibitors[3].

-

Phosphines: Reacts with triphenylphosphine (

) to generate phosphonium salts, serving as Wittig reagents for olefinating aldehydes[5].

Stability and Degradation Pathways

The C-Cl bond is highly sensitive to moisture. Prolonged exposure to atmospheric humidity drives the hydrolysis of the chloromethyl group to a hydroxymethyl group via an

Caption: Reactivity and degradation pathways of 4-(chloromethyl)oxazole hydrochloride.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of [(1,3-oxazol-4-yl)methyl]triphenylphosphonium chloride, a key Wittig precursor. This protocol is designed as a self-validating system, incorporating critical checkpoints to prevent downstream failures[5].

Protocol: Synthesis of a Reactive Phosphonium Ylide Precursor

Mechanistic Causality & Rationale:

-

Neutralization (

): The protocol begins in a biphasic basic system. Why? The HCl salt must be neutralized to liberate the free base. If -

Desiccation (

): Drying the organic layer is not optional. Why? Any residual water carried into the reflux step will outcompete -

Solvent Selection (Acetonitrile): Why? As a polar aprotic solvent, acetonitrile stabilizes the highly polar transition state of the

reaction and the resulting ionic phosphonium salt. Furthermore, the product is poorly soluble in cold acetonitrile, allowing for direct isolation via precipitation.

Step-by-Step Methodology:

-

Free-Basing: In a separatory funnel, combine 4-(chloromethyl)oxazole hydrochloride (5.16 g, ~33.5 mmol) with an aqueous solution of potassium carbonate (4.19 g in 60 mL

). -

Extraction: Immediately add ethyl acetate (60 mL) and stir/shake vigorously for 15 minutes. Allow the phases to separate.

-

Isolation of Free Base: Extract the aqueous layer with an additional portion of ethyl acetate. Combine the organic layers and wash with saturated aqueous NaCl (brine).

-

Drying & Self-Validation (Critical Checkpoint): Dry the organic layer over anhydrous magnesium sulfate (

). Filter and concentrate under reduced pressure. Self-Validation: Perform a rapid TLC (Hexanes/EtOAc) on the residue. The presence of a highly polar spot indicates moisture-driven hydroxymethyl degradation; if absent, proceed. - Substitution: Dissolve the validated residue in anhydrous acetonitrile (200 mL). Add triphenylphosphine (7.95 g, ~30.3 mmol).

-

Reflux: Heat the mixture under reflux for 15 hours under an inert argon atmosphere.

-

Crystallization: Cool the reaction mixture to room temperature, then transfer to an ice bath to induce crystallization.

-

Purification: Filter the precipitated colorless crystals and wash thoroughly with cold diethyl ether to remove unreacted

and non-polar impurities. -

Yield: Dry under vacuum to afford[(1,3-oxazol-4-yl)methyl]triphenylphosphonium chloride (Yield: ~68%, melting point: 268-270°C)[5].

Caption: Self-validating synthesis workflow for[(1,3-oxazol-4-yl)methyl]triphenylphosphonium chloride.

Applications in Drug Development

The strategic incorporation of the 4-methyloxazole motif is prevalent in medicinal chemistry due to its ability to act as a bioisostere for amides and its capacity to engage in hydrogen bonding and pi-stacking interactions within protein active sites.

-

Phosphodiesterase 4 (PDE4) Inhibitors: Derivatives of 4-(chloromethyl)oxazoles are utilized to synthesize complex ether-linked oxazole compounds that exhibit specific inhibitory action against PDE4. These are targeted for inflammatory respiratory diseases, where the oxazole core helps mitigate common side effects like emesis[3].

-

Anti-Arthritic Agents: Historically, substituted 4-chloromethyl-oxazoles (e.g., 2-(4-chlorophenyl)-4-chloromethyl-oxazole) have been patented as precursors for anti-arthritic compounds, demonstrating the long-standing utility of this scaffold in modulating inflammatory pathways[6].

-

Tyrosine Kinase Inhibitors: The oxazole ring frequently serves as a core structural element in antitumor agents targeting HER2 and other receptor tyrosine kinases, where the chloromethyl group allows for the attachment of diverse solubilizing or target-binding appendages[2].

References

-

PubChem Database: 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole. National Institutes of Health (NIH).[Link]

- Google Patents (PDE4 Inhibitors):WO2007058338A2 - Oxazole compound and pharmaceutical composition.

- Google Patents (Anti-Arthritic Agents)

- Google Patents (Tyrosine Kinase Inhibitors):US6211215B1 - Heterocyclic compounds, their production and use.

Sources

- 1. 2-(Chloromethyl)-4-methyl-1,3-oxazole|CAS 1196157-12-6 [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2007058338A2 - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]

- 4. aaronchem.com [aaronchem.com]

- 5. 675149-75-4 | 4-(Chloromethyl)oxazole hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. US4774253A - Oxazole and isoxazole derivatives having anti-arthritic activity - Google Patents [patents.google.com]

Technical Guide: Solubility & Solvent Compatibility of 4-(Chloromethyl)oxazole Hydrochloride

[1]

Executive Summary

4-(Chloromethyl)oxazole hydrochloride (CAS: 675149-75-4) is a critical electrophilic building block used to introduce the oxazole moiety into pharmaceutical scaffolds.[1][2] As a hydrochloride salt of a functionalized heterocycle, it presents a distinct solubility paradox: it requires high polarity for dissolution to overcome its crystal lattice energy, yet its reactive chloromethyl group (

This guide addresses the "knowledge gap" in quantitative solubility data by providing a Qualitative Solubility Landscape , a Stability-First Solvent Selection Framework , and Self-Validating Experimental Protocols to determine precise solubility limits in your specific laboratory context.

Physicochemical Profile & Solubility Mechanism[1]

To predict solubility behavior, we must deconstruct the molecule into its competing functional domains:

-

The Ionic Head (Oxazole

HCl): The protonated oxazole nitrogen and chloride counter-ion create a high lattice energy. This necessitates solvents with high dielectric constants ( -

The Electrophilic Tail (

): This alkyl halide moiety is the primary site of reactivity.[1] While it contributes slightly to lipophilicity, its main role in solvent selection is stability .[1] It is prone to

Solvation vs. Solvolysis

The critical challenge is that the solvents best at dissolving the salt (Alcohols, Water) are often the ones that degrade it.

-

Dissolution: Driven by ion-dipole interactions (exothermic).[1]

-

Degradation: Driven by nucleophilic attack on the methylene carbon (irreversible).

Solubility Landscape: Qualitative Data & Trends

The following data summarizes the solubility behavior based on polarity principles and functional group compatibility.

Table 1: Solubility & Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Stability Risk | Primary Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Low | Reaction Medium. Ideal for nucleophilic substitutions ( |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Low | Reaction/Analysis. Standard for HPLC; good balance of inertness and solubility.[1] |

| Polar Protic | Methanol, Ethanol | High | High (Solvolysis) | Recrystallization (Hot). Use only for short durations or low temperatures. |

| Protic | Water | High | High (Hydrolysis) | Workup only. Rapid hydrolysis to 4-(hydroxymethyl)oxazole occurs.[1] |

| Chlorinated | DCM, Chloroform | Low to Moderate | Low | Partitioning. Often used in biphasic workups; poor for dissolving the pure salt. |

| Ethers | THF, 1,4-Dioxane | Low | Low | Co-solvent. Poor solubility for the salt alone; useful when mixed with water/alcohols.[1] |

| Hydrocarbons | Hexanes, Toluene | Insoluble | Low | Anti-Solvent. Used to precipitate the product from polar solutions. |

Stability-First Solvent Selection Framework[1]

The following decision tree illustrates the logic for selecting a solvent based on the intended process (Reaction vs. Purification).

Figure 1: Decision logic for solvent selection balancing solubility against chemical stability.

Experimental Protocols

Since exact quantitative values vary by batch purity and temperature, use these self-validating protocols to determine the precise solubility for your specific lot.

Protocol A: Rapid Visual Solubility Screening (Qualitative)

Purpose: Quickly categorize solvents as Soluble, Sparingly Soluble, or Insoluble.

-

Preparation: Weigh 10 mg of 4-(Chloromethyl)oxazole HCl into a 4 mL glass vial.

-

Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

-

Observation: Vortex for 30 seconds.

-

Clear Solution? → High Solubility (>100 mg/mL).[1]

-

Cloudy/Solid Remains? → Proceed to Step 4.

-

-

Dilution: Add solvent in 100 µL increments, vortexing after each, until clear or total volume reaches 2 mL (<5 mg/mL).

-

Validation: If "Soluble" in alcohols (MeOH/EtOH), immediately run TLC or LC-MS to confirm the chloromethyl group is intact and has not formed the methyl ether.[1]

Protocol B: Gravimetric Saturation Method (Quantitative)

Purpose: Determine exact solubility (mg/mL) for process scaling.

-

Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.

-

Note: Do not exceed 4 hours in protic solvents to minimize degradation.[1]

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under vacuum (Rotavap or Genevac).[1]

-

Calculation:

Critical Stability Considerations

The 4-(chloromethyl) moiety is an "alkylating agent."[1] In the presence of nucleophilic solvents, it follows a pseudo-first-order degradation kinetic.[1]

References

Molecular Structure and Reactivity of Chloromethyl Oxazoles: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

Chloromethyl oxazoles—specifically the 2-, 4-, and 5-substituted isomers—are highly versatile halogenated heterocyclic scaffolds utilized extensively in organic synthesis, drug discovery, and agrochemical development[1]. Characterized by a five-membered aromatic ring containing both nitrogen and oxygen heteroatoms, these compounds serve as critical intermediates. The presence of the highly reactive chloromethyl group (-CH₂Cl) allows for the efficient introduction of the oxazole moiety into complex molecular architectures via nucleophilic substitution, condensation, and cyclization processes[1][2].

This whitepaper provides an in-depth analysis of the structural properties, reactivity profiles, and field-proven synthetic methodologies for chloromethyl oxazoles, designed to equip researchers with actionable, self-validating protocols.

Molecular Architecture and Electronic Properties

The oxazole ring is a unique heteroaromatic system. The oxygen atom contributes one lone pair to the aromatic π-system, while the nitrogen atom contributes one electron to the π-system, leaving its lone pair orthogonal to the ring (in an sp² orbital). This electronic distribution makes the oxazole ring moderately polar and capable of acting as both a weak base and a hydrogen-bond acceptor[3].

When a chloromethyl group is attached to the oxazole ring (e.g., at the 2- or 4-position), the molecule exhibits a reactivity profile strikingly similar to that of benzyl chloride[4]. The oxazole ring acts as an electron-delocalizing system. During a nucleophilic attack on the chloromethyl carbon, the developing positive charge in the transition state is resonance-stabilized by the adjacent heteroaromatic ring. This significantly lowers the activation energy barrier, making the carbon-chlorine bond highly susceptible to heterolytic cleavage[4][5].

Quantitative Data Summary

The physical and chemical properties of common chloromethyl oxazole derivatives dictate their handling and application parameters.

Table 1: Physicochemical Properties of Key Chloromethyl Oxazoles

| Compound Name | CAS Number | Molecular Weight | Key Structural Feature | Primary Application |

| 2-(Chloromethyl)oxazole | 185246-17-7 | 117.53 g/mol | Chloromethyl at C2 | Neurological drug intermediate[2][6] |

| 4-(Chloromethyl)oxazole HCl | 675149-75-4 | 153.99 g/mol | Chloromethyl at C4, HCl salt | Fluorescent probes, pesticides[1] |

| 2-(Chloromethyl)oxazole-4-carboxylic acid | 208465-62-7 | 161.54 g/mol | Carboxyl at C4, Chloromethyl at C2 | Advanced building block[7] |

| 2-(4-Bromophenyl)-4-(chloromethyl)oxazole | 22091-38-9 | 272.52 g/mol | Bromophenyl at C2, Chloromethyl at C4 | Medicinal chemistry scaffold[5] |

Reactivity Profile: The Sₙ2 Paradigm

The defining characteristic of chloromethyl oxazoles is their exceptional electrophilicity[5]. They are primed for bimolecular nucleophilic substitution (Sₙ2) reactions. When reacted with nucleophiles such as primary, secondary, or tertiary amines, the chloride leaving group is readily displaced to form N-substituted aminomethyl oxazoles[4].

Causality of High Reactivity: The high reactivity is driven by the polarization of the C-Cl bond and the steric accessibility of the primary carbon. Furthermore, the oxazole ring provides a "benzylic-like" stabilization of the Sₙ2 transition state, preventing the accumulation of localized charge and facilitating a smooth concerted mechanism[4].

SN2 Nucleophilic Substitution Pathway for Chloromethyl Oxazoles.

Synthetic Methodologies and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and functionalization of chloromethyl oxazoles. Each step includes the mechanistic causality and self-validating observational cues.

Protocol 1: Synthesis of 4-(Chloromethyl)oxazoles via Amide Condensation

This method constructs the oxazole ring de novo by condensing an amide with 1,3-dichloroacetone[8].

Step-by-Step Methodology:

-

Reagent Mixing: Combine the solid amide (e.g., hexanoamide, 5 g) and 1,3-dichloroacetone (5.5 g) in a round-bottomed flask under an argon atmosphere. Causality: Argon prevents oxidative degradation of the intermediates at high temperatures.

-

Thermal Condensation: Heat the mixture at 120°C for 2 hours. Causality: Thermal energy drives the initial nucleophilic attack of the amide oxygen onto the carbonyl carbon of 1,3-dichloroacetone.

-

Acid-Catalyzed Cyclization: Cool the mixture to 25°C for 1 hour, then slowly add concentrated H₂SO₄ (50 mL). Causality: The strong acid promotes dehydration and subsequent ring closure, forming the aromatic oxazole core.

-

Quenching and Neutralization (Self-Validation): Pour the resulting syrup onto crushed ice. Adjust the pH to 10 using 1M NaOH. Causality & Validation: The ice quench prevents exothermic runaway. Adjusting to pH 10 deprotonates the oxazole nitrogen (pKa ~2-3), converting it from a water-soluble sulfate salt to a lipophilic free base. The formation of a distinct organic layer or precipitate validates successful neutralization.

-

Extraction and Purification: Extract the aqueous solution with CHCl₃, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude chloromethyl oxazole. Purify via silica gel chromatography[8].

Step-by-Step Workflow for the Synthesis of 4-(Chloromethyl)oxazoles.

Protocol 2: Nucleophilic Substitution to Yield N-Substituted 2-(Aminomethyl)oxazoles

This protocol utilizes the high electrophilicity of 2-(chloromethyl)oxazoles to synthesize complex amine derivatives[4].

Step-by-Step Methodology:

-

Preparation: Dissolve 2.0 mmol of 2-(chloromethyl)oxazole in a non-nucleophilic solvent such as benzene (or ethanol for low-boiling amines like methylamine).

-

Amine Addition: Add 10.0 mmol (5 molar equivalents) of the desired amine. Causality: A large excess of amine acts as both the nucleophile and the base to scavenge the generated HCl, driving the reaction forward and preventing over-alkylation (formation of quaternary ammonium salts).

-

Reaction Incubation: Stir the mixture at room temperature or 40°C.

-

TLC Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). Validation: The definitive end-point of the reaction is validated by the complete disappearance of the high-Rf starting material spot (chloromethyl oxazole) and the appearance of a lower-Rf product spot (aminomethyl oxazole)[4].

-

Workup: Wash the organic layer with saturated aqueous NaHCO₃, extract with ether, dry over Na₂SO₄, and concentrate under reduced pressure[4].

Applications in Drug Development

Because of their stability and compatibility with various reaction conditions, chloromethyl oxazoles are heavily utilized in medicinal chemistry. They act as essential precursors for synthesizing agents that target neurological disorders, antimicrobial compounds, and anti-inflammatory therapeutics[2][9]. The ability to easily substitute the chloride leaving group allows drug developers to rapidly generate libraries of oxazole-containing analogs for Structure-Activity Relationship (SAR) studies.

References

-

Formation and Reaction of Oxazoles. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles: Nucleophilic Substitution Reaction of 2-(Chloromethyl)oxazoles with Amines. Oxford University Press (OUP). Available at: [Link]

-

Synthesis of 2-pentyl-4-chloromethyl-oxazole (3). PrepChem.com. Available at: [Link]

-

4-(Chloromethyl)oxazole hydrochloride. MySkinRecipes. Available at: [Link]

-

2-(Chloromethyl)oxazole-4-carboxylic acid | C5H4ClNO3 | CID 11062693. PubChem. Available at: [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 185246-17-7: 2-Chloromethyloxazole | CymitQuimica [cymitquimica.com]

- 4. academic.oup.com [academic.oup.com]

- 5. CAS 22091-38-9: 2-(4-Bromophenyl)-4-(chloromethyl)oxazole [cymitquimica.com]

- 6. Pharmaceutical and chemical intermediates,CAS#:185246-17-7, 2-氯甲基恶唑,2-(chloromethyl)oxazole [en.chemfish.com]

- 7. 2-(Chloromethyl)oxazole-4-carboxylic acid | C5H4ClNO3 | CID 11062693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. 4-(Chloromethyl)oxazole hydrochloride [myskinrecipes.com]

Technical Guide: Stability Profile & Handling of 4-(Chloromethyl)oxazole HCl

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-(Chloromethyl)oxazole hydrochloride .

CAS: 675149-75-4 | Formula: C

Executive Technical Summary

4-(Chloromethyl)oxazole hydrochloride is a kinetically stabilized alkylating agent . While the hydrochloride salt form significantly retards the self-alkylation (polymerization) observed in the free base, it introduces a critical vulnerability to moisture-induced hydrolysis .

Under strictly anhydrous conditions at 2–8°C, the compound is stable for >12 months. Under ambient conditions (25°C, >60% RH), it degrades rapidly via two competing pathways: hydrolytic dechlorination and acid-catalyzed ring opening .

Core Stability Directive: The integrity of this reagent is binary—it is either dry and stable, or wet and degrading. There is no intermediate "slow degradation" phase in humid environments.

Physicochemical & Reactivity Profile

To understand the stability, one must analyze the competition between the oxazole ring's basicity and the chloromethyl group's electrophilicity.

The Stabilization Mechanism (HCl Salt)

The oxazole nitrogen is weakly basic (

-

Role of HCl: Protonation of the oxazole nitrogen (

) deactivates the ring's nucleophilicity, effectively "capping" the polymerization pathway. -

The Trade-off: The formation of the salt creates a highly polar, hygroscopic lattice. Upon moisture ingress, the lattice energy breaks, and the salt dissociates, releasing free acid and exposing the reactive center.

Quantitative Data Summary

| Property | Value / Characteristic | Implication for Stability |

| Physical State | White to pale yellow crystalline solid | Yellowing indicates free-base liberation or oxidation. |

| Hygroscopicity | High | Rapid uptake of atmospheric water leads to deliquescence. |

| Reactivity | Alkylating Agent (Benzylic-like) | Susceptible to |

| Storage Temp | 2°C to 8°C (Refrigerated) | Thermal energy accelerates HCl dissociation. |

| Atmosphere | Inert (Ar or N | Oxygen is less critical than moisture, but inert gas prevents both. |

Degradation Pathways & Mechanisms

The degradation of 4-(Chloromethyl)oxazole HCl is not a single event but a cascade triggered by environmental factors.

Pathway A: Moisture-Induced Hydrolysis (Dominant)

When exposed to ambient humidity, the salt absorbs water. The chloride ion (

-

Mechanism: Water attacks the methylene carbon (

-Cl), displacing chloride. -

Product: 4-(Hydroxymethyl)oxazole + HCl.

-

Observation: The material becomes sticky/wet (deliquescence) and highly acidic.

Pathway B: Thermodynamic Dimerization (Free Base Leakage)

If the HCl is lost (e.g., via high vacuum drying or thermal dissociation), the equilibrium shifts toward the free base.

-

Mechanism: Intermolecular

attack of the oxazole nitrogen onto the chloromethyl group of another molecule. -

Product: Insoluble oligomers/polymers.

Pathway Visualization (Graphviz)

Caption: Figure 1. Divergent degradation pathways triggered by moisture (left) and deprotonation (right).

Handling & Storage Protocol

This protocol is designed to maintain the "Kinetic Trap" of the HCl salt.

Storage Requirements[3]

-

Primary Containment: Glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage due to permeability.

-

Secondary Containment: Sealed desiccator containing active desiccant (e.g., P

O -

Temperature: Maintain at 2–8°C . Freezing (-20°C) is acceptable but requires strict equilibration to room temperature before opening to prevent condensation.

Handling Workflow (The "2-Minute Rule")

Because the compound is hygroscopic, handling in open air should be minimized.

-

Equilibration: Allow the cold vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.

-

Inert Atmosphere: Ideally, weigh and dispense inside a glovebox or a glove bag filled with Nitrogen/Argon.

-

Rapid Transfer: If a glovebox is unavailable, use the "2-Minute Rule": The container should not be open to ambient air for more than 2 minutes. Flush the headspace with Argon before resealing.

Quality Control & Self-Validation

Before committing this reagent to a high-value synthesis, validate its integrity using this tiered QC system.

Tier 1: Visual Inspection (Non-Destructive)

-

Pass: Free-flowing white powder.

-

Fail: Clumping, "wet" appearance, or distinct yellow/orange discoloration.

-

Critical Fail: Presence of liquid droplets (deliquescence).

Tier 2: 1H NMR Validation (Definitive)

Dissolve ~5 mg in DMSO-

| Signal | Chemical Shift ( | Diagnostic Interpretation |

| Oxazole C2-H | ~8.5 - 9.0 ppm | Sharp singlet. Broadening indicates pH change/exchange. |

| Chloromethyl (-CH | ~4.8 - 5.0 ppm | Key Indicator. Shift upfield (~4.5 ppm) indicates hydrolysis to -CH |

| Water Peak | Variable (3.3 ppm) | Large integral indicates moisture contamination. |

QC Decision Logic

Caption: Figure 2. Decision tree for validating reagent quality prior to synthesis.

References

-

Sigma-Aldrich. Product Specification: 4-(Chloromethyl)oxazole hydrochloride (CAS 675149-75-4).[1] Retrieved from

-

BLD Pharm. Safety Data Sheet (SDS) - 4-(Chloromethyl)oxazole hydrochloride.[2] Retrieved from

-

TCI Chemicals. General Storage Recommendations for Chloromethyl Heterocycles. Retrieved from

-

PubChem. Compound Summary for CID 11523456 (4-(Chloromethyl)oxazole). Retrieved from

Sources

The Strategic Utility of 4-(Chloromethyl)oxazole Hydrochloride in Medicinal Chemistry

Executive Summary

The oxazole nucleus is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters to improve metabolic stability, enhance lipophilicity, and provide critical hydrogen-bond acceptor capabilities. Within this chemical space, 4-(chloromethyl)oxazole hydrochloride emerges as a highly versatile, electrophilic building block[1][2]. This whitepaper provides an in-depth technical analysis of its reactivity profile, strategic applications in drug discovery, and field-proven, self-validating experimental protocols.

Structural Logic & Reactivity Profile

Causality of the Reagent Design

The structural design of 4-(chloromethyl)oxazole hydrochloride is dictated by the need to balance high electrophilic reactivity with operational stability:

-

The Hydrochloride Salt: The free base of 4-(chloromethyl)oxazole contains both an electrophilic chloromethyl group and a nucleophilic oxazole nitrogen, making it highly susceptible to auto-alkylation and polymerization. Supplying this reagent as a hydrochloride salt protonates the basic nitrogen, deactivating its nucleophilicity and ensuring long-term shelf stability.

-

C4 vs. C2 Regioselectivity: The strategic choice of the C4 position over the C2 position is critical. While 2-chloromethyloxazoles exhibit higher raw reactivity, they are notoriously susceptible to ring-opening side reactions[3]. The 4-isomer provides a superior balance of electrophilicity and chemical stability, allowing for highly regioselective nucleophilic substitutions without compromising the integrity of the heterocyclic core[2][3].

-

Hydrolysis Sensitivity: The C–Cl bond is highly sensitive to moisture. Prolonged exposure to atmospheric humidity will hydrolyze the chloromethyl group into a hydroxymethyl group, necessitating strict anhydrous conditions during storage and synthesis[3].

Synthetic Workflow & Reactivity Pathways

Fig 1. Synthetic workflow and reactivity pathways of 4-(chloromethyl)oxazole.

Quantitative Reactivity Data

The following table summarizes the optimized reaction conditions for utilizing 4-(chloromethyl)oxazole across various substitution pathways[2][3]:

| Reaction Type | Target Nucleophile | Optimal Base | Preferred Solvent | Temp (°C) | Typical Yield (%) |

| N-Alkylation | Secondary Amines | DIPEA / K₂CO₃ | MeCN / DMF | 60 - 80 | 75 - 90 |

| O-Alkylation | Phenols | K₂CO₃ / Cs₂CO₃ | DMF / Acetone | 80 - 100 | 70 - 85 |

| S-Alkylation | Thiols | Et₃N | DCM / THF | 0 - 25 | 85 - 95 |

| C-Alkylation | Active Methylenes | NaH / KOtBu | THF / DMF | 0 - 60 | 60 - 80 |

| Arbuzov | Triethyl Phosphite | None | Neat | 120 - 150 | 80 - 95 |

Strategic Applications in Drug Discovery

Phosphodiesterase 4 (PDE4) Inhibitors for Inflammation

Historically, known PDE4 inhibitors suffered from severe systemic side effects, most notably emesis (vomiting) and nausea, which prevented their clinical adoption[4][5]. Researchers utilized 4-chloromethyloxazole derivatives to construct novel oxazole-based PDE4 inhibitors. The oxazole ring acts as a bioisostere, interacting precisely with the PDE4 active site, while the chloromethyl group serves as the electrophilic hub for attaching diverse aryl pharmacophores. This structural arrangement yielded compounds with strong PDE4 inhibitory action and, crucially, low systemic blood penetration when administered transdermally, effectively treating atopic dermatitis while bypassing systemic toxicity[4][5].

Fig 2. Pharmacophore optimization logic for PDE4 inhibitor development.

Anticancer Agents Targeting microRNA-21

Phenyloxazole compounds synthesized directly from 4-chloromethyloxazole precursors have demonstrated the ability to inhibit the expression of microRNA-21 in vivo[6]. Because microRNA-21 is an oncogenic regulator, this targeted inhibition directly correlates with suppressed tumor cell growth and migration, presenting a novel therapeutic vector for cervical, colon, liver, and breast cancers[6].

Metabolic Disorders and Anti-Tubercular Agents

The C4-substituted oxazole scaffold is highly instrumental in metabolic disease research. It has been used to synthesize Melanin Concentrating Hormone (MCH) antagonists—critical targets for the treatment of obesity and diabetes[7]—as well as substituted naphthylenes for non-insulin dependent diabetes mellitus[8]. Furthermore, its derivatives have shown efficacy against both drug-sensitive and drug-resistant Mycobacterium tuberculosis (Mtb)[8].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding In-Process Controls (IPCs) directly into the methodology.

Protocol A: Regioselective N-Alkylation (Synthesis of Amino-Oxazole Ligands)

Objective: Couple 4-(chloromethyl)oxazole hydrochloride with a secondary amine to generate a tertiary amine ligand, a common motif in kinase inhibitor design[2]. Causality of Reagents:

-

Base (DIPEA, 3.0 eq): One equivalent neutralizes the hydrochloride salt of the oxazole, the second neutralizes the HCl byproduct of the alkylation, and the third ensures a basic environment to maintain the nucleophilicity of the amine.

-

Solvent (Acetonitrile): Provides a polar aprotic environment that stabilizes the transition state of the Sₙ2 substitution without solvolyzing the electrophile.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, suspend 4-(chloromethyl)oxazole hydrochloride (1.0 eq) in anhydrous acetonitrile (0.2 M).

-

Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C.

-

Self-Validation Check: The cloudy suspension will clear into a homogeneous solution as the free base is generated.

-

-

Nucleophilic Addition: Add the secondary amine (1.1 eq) dropwise.

-

Execution: Warm the mixture to 60 °C and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1).

-

Self-Validation Check: The reaction is complete when the UV-active starting material spot (R_f ~ 0.6) completely disappears, replaced by a more polar product spot (R_f ~ 0.3) that stains positive with Dragendorff's reagent.

-

-

Workup & Purification: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography. Confirm product identity via LC-MS (ESI+) by observing the[M+H]⁺ peak.

Protocol B: O-Alkylation for Ether Linkages (Phenolic Pharmacophores)

Objective: Attach a phenolic ring to the C4 position of the oxazole to create stable ether linkages. Causality of Reagents:

-

Base (K₂CO₃): A mild inorganic base is perfectly suited to deprotonate the phenol (pKa ~ 10) to form a highly nucleophilic phenoxide ion without degrading the oxazole ring.

Step-by-Step Methodology:

-

Preparation: Dissolve the phenol derivative (1.0 eq) in anhydrous DMF (0.2 M).

-

Deprotonation: Add anhydrous K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes.

-

Self-Validation Check: A slight color shift (often yellowing) indicates the successful formation of the phenoxide anion.

-

-

Electrophile Addition: Add 4-(chloromethyl)oxazole hydrochloride (1.2 eq) in one portion.

-

Execution: Heat the mixture to 80 °C for 8 hours.

-

In-Process Control (IPC): Monitor via LC-MS.

-

Self-Validation Check: Observe the disappearance of the phenol mass and the emergence of the ether product mass. The complete absence of the oxazole hydrolysis byproduct (hydroxymethyl oxazole) validates that the anhydrous conditions were successfully maintained.

-

-

Workup: Quench the reaction by pouring it into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

References

- Otsuka Pharmaceutical Co., Ltd. "Oxazole compound and pharmaceutical composition". WO2007058338A2 / USRE46792E1. Google Patents.

- "Phenyl azole compounds and the application in the medicine of preparation treatment cancer". CN104230836B. Google Patents.

- "Multicyclic compounds for use as melanin concentrating hormone antagonists in the treatment of obesity and diabetes". WO2003097047A1. Google Patents.

- Wyeth. "Substituted naphthylenes for the treatment of non-insulin dependent diabetes mellitus". US20030216442A1. Google Patents.

Sources

- 1. CAS 22091-38-9: 2-(4-Bromophenyl)-4-(chloromethyl)oxazole [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(Chloromethyl)-4-methyl-1,3-oxazole|CAS 1196157-12-6 [benchchem.com]

- 4. WO2007058338A2 - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]

- 5. USRE46792E1 - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]

- 6. CN104230836B - Phenyl azole compounds and the application in the medicine of preparation treatment cancer - Google Patents [patents.google.com]

- 7. WO2003097047A1 - Multicyclic compounds for use as melanin concentrating hormone antagonists in the treatment of obesity and diabetes - Google Patents [patents.google.com]

- 8. 2-(4-溴苯基)-4-(氯甲基)-1,3-恶唑 - CAS号 22091-38-9 - 摩熵化学 [molaid.com]

The Strategic Role of 4-(Chloromethyl)oxazole Hydrochloride in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry.[2] Oxazole-containing compounds have demonstrated a wide spectrum of therapeutic activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[2] The strategic introduction of the oxazole moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide focuses on a particularly valuable building block for this purpose: 4-(Chloromethyl)oxazole hydrochloride.

Introduction to 4-(Chloromethyl)oxazole Hydrochloride: A Versatile Pharmaceutical Intermediate

4-(Chloromethyl)oxazole hydrochloride is a highly reactive and versatile chemical intermediate used extensively in the synthesis of pharmaceuticals and agrochemicals.[3] Its significance lies in the presence of a reactive chloromethyl group at the 4-position of the oxazole ring.[3] This functional group acts as a potent electrophile, enabling the facile covalent attachment of the oxazole core to a wide range of nucleophiles, a process often referred to as oxazole methylation in a broader sense. This reactivity is fundamental to its role as a key building block in the construction of complex molecular architectures with desired biological activities.

| Property | Value | Source |

| CAS Number | 675149-75-4 | [3] |

| Molecular Formula | C₄H₅Cl₂NO | [3] |

| Molecular Weight | 153.99 g/mol | [3] |

| Physical Form | Solid | |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of 4-(Chloromethyl)oxazole Hydrochloride: Key Methodologies

The synthesis of 4-(Chloromethyl)oxazole hydrochloride can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and regiochemical considerations. Two primary and logically sound approaches are the chlorination of a pre-formed hydroxymethyl oxazole and a highly regioselective deoxygenation-chlorination of an oxazole N-oxide.

Synthesis via 4-(Hydroxymethyl)oxazole

A common and straightforward route involves the synthesis of 4-(hydroxymethyl)oxazole as a stable precursor, followed by its conversion to the desired chloromethyl derivative.

The synthesis of 4-(hydroxymethyl)oxazoles can be achieved through various established methods for oxazole ring formation. A one-pot method starting from readily available benzamides has been developed, furnishing 4-(hydroxymethyl)oxazoles in moderate to good yields.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)oxazole (General Procedure)

-

Step 1: Oxazole Formation. The synthesis begins with the construction of the oxazole ring. A variety of methods, such as the Robinson-Gabriel synthesis or the Van Leusen reaction, can be adapted to produce an oxazole with a precursor functional group at the 4-position that can be converted to a hydroxymethyl group.[4]

-

Step 2: Functional Group Interconversion. If the 4-substituent is an ester or a carboxylic acid, it can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically performed at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.

-

Step 3: Workup and Purification. After the reaction is complete, it is carefully quenched with water and an aqueous base (e.g., NaOH solution). The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude 4-(hydroxymethyl)oxazole can be purified by column chromatography.

Chlorination of 4-(Hydroxymethyl)oxazole

The conversion of the hydroxyl group to a chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, proceeding through a chlorosulfite intermediate.[5] The reaction with primary alcohols typically follows an Sₙ2 mechanism, leading to the desired alkyl chloride.[5]

Caption: Synthesis of 4-(Chloromethyl)oxazole via chlorination of 4-(Hydroxymethyl)oxazole.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Materials: 4-(Hydroxymethyl)oxazole, thionyl chloride (SOCl₂), anhydrous non-polar solvent (e.g., chloroform, dichloromethane).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)oxazole (1.0 eq) in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux until the evolution of gas (SO₂ and HCl) ceases (typically 2-4 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding ice-water.

-

Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)oxazole.

-

The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution.

-

Regioselective Synthesis from Oxazole N-Oxides

A more advanced and highly regioselective method involves the deoxygenation-chlorination of 1,3-oxazole N-oxide hydrochloride salts using phosphoryl chloride (POCl₃).[1][6] This method is particularly advantageous as it provides the 4-chloromethyl isomer with high selectivity, avoiding the formation of other isomers.[6]

Caption: Regioselective synthesis of 4-(Chloromethyl)oxazole from its N-oxide.

Experimental Protocol: Deoxygenation-Chlorination of Oxazole N-Oxide

-

Materials: 2-Aryl-5-methyl-1,3-oxazole N-oxide hydrochloride salt, phosphoryl chloride (POCl₃), anhydrous chloroform.

-

Procedure:

-

Suspend the 2-aryl-5-methyl-1,3-oxazole N-oxide hydrochloride salt (1.0 eq) in anhydrous chloroform in a reaction vessel.

-

Add phosphoryl chloride (POCl₃) (typically 3.0 eq) to the suspension.

-

Heat the mixture to reflux and maintain for a period of time (e.g., 2 hours), monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the aqueous solution with a suitable base (e.g., solid sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the pure 4-chloromethyl-2-aryl-5-methyloxazole.

-

The Role of 4-(Chloromethyl)oxazole Hydrochloride in Pharmaceutical Synthesis

The primary utility of 4-(Chloromethyl)oxazole hydrochloride in drug development is as an alkylating agent to introduce the oxazole moiety onto a larger molecule. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the chloromethyl carbon, making it susceptible to nucleophilic attack.

N-Alkylation Reactions

A frequent application is the N-alkylation of amines, a fundamental reaction in the synthesis of many active pharmaceutical ingredients (APIs). The reaction of 4-(chloromethyl)oxazole with a primary or secondary amine, typically in the presence of a non-nucleophilic base, leads to the formation of a new carbon-nitrogen bond.

Caption: General workflow for N-alkylation using 4-(Chloromethyl)oxazole.

Experimental Protocol: General Procedure for N-Alkylation of an Amine

-

Materials: Amine (primary or secondary, 1.0 eq), 4-(chloromethyl)oxazole hydrochloride (1.1-1.2 eq), a suitable base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine, 1.5-2.0 eq), anhydrous solvent (e.g., acetonitrile, DMF, or THF).

-

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in the anhydrous solvent.

-

Add the 4-(chloromethyl)oxazole hydrochloride (1.1-1.2 eq) portion-wise to the stirred mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., room temperature to 80°C) and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid base was used, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated product.

-

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 12 | 85 |

| Pyrrolidine | Et₃N | CH₃CN | RT | 6 | 92 |

| Imidazole | NaH | THF | 60 | 8 | 88 |

Note: The data in this table is representative and based on typical N-alkylation reactions with similar chloro-heterocyclic compounds. Actual yields may vary depending on the specific substrates and reaction conditions.

Case Study: Synthesis of Aleglitazar - A PPARα/γ Agonist

While not a direct use of the chloromethyl derivative, the synthesis of Aleglitazar, a dual PPARα/γ agonist for the treatment of type II diabetes, provides an excellent illustration of the strategic importance of the 4-(substituted-methyl)oxazole moiety.[7] The synthesis of Aleglitazar involves a key intermediate, (S)-2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-benzothiophen-7-yl}propionic acid. This intermediate contains the (5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy fragment, which is constructed from a 4-(hydroxymethyl)oxazole precursor. The use of the more reactive 4-(chloromethyl)oxazole in similar synthetic strategies would be a logical and efficient alternative for the alkylation step.

Conclusion and Future Perspectives

4-(Chloromethyl)oxazole hydrochloride is a valuable and highly reactive intermediate in pharmaceutical synthesis. Its ability to act as an efficient "oxazole-methylating" agent allows for the strategic incorporation of the oxazole scaffold into a wide range of molecules. The synthetic routes to this intermediate, particularly the regioselective deoxygenation-chlorination of oxazole N-oxides, provide a reliable and efficient means of production. As the demand for novel therapeutics with diverse biological activities continues to grow, the importance of versatile building blocks like 4-(Chloromethyl)oxazole hydrochloride in drug discovery and development is set to increase. Future research will likely focus on expanding the scope of its applications in the synthesis of complex natural products and novel APIs, as well as developing even more efficient and sustainable synthetic methodologies.

References

- Lee, G. T., et al. (2002). A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. Bulletin of the Korean Chemical Society, 23(7), 1037-1038.

- Kutasevich, A., et al. (2021). Unusual ring-opening reaction of 4-benzyl-5-methyl-2-aryloxazole N-oxides with POCl3. Tetrahedron Letters.

- BenchChem. (2025). Technical Support Center: Oxazole-4-Carboximidamide Synthesis.

- BenchChem. (2025). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies.

- BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.

- Popov, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14655–14666.

- Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.

- PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. PharmaGuideline.

-

MySkinRecipes. (n.d.). 4-(Chloromethyl)oxazole hydrochloride. Retrieved from [Link]

- ACS Publications. (2019).

- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?

- ResearchGate. (2004). A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles.

- BenchChem. (2025). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.

- ResearchGate. (n.d.). George T. Lee's research works.

- ResearchGate. (2025). A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. Request PDF.

- BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block.

- Ivanova, Y. B., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- ResearchGate. (n.d.). Kapa PRASAD | Novartis, Basel | Process R & D | Research profile.

- Chen, F., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 19(11), 17744–17753.

- Hronec, M., et al. (2007). Synthesis of 4,5-dihydrooxazoles I–V: i) thionyl chloride; ii)...

- Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

- BenchChem. (2025). Technical Support Center: Optimization of 4-Alkyl-1,3-Oxazole Formation.

- ReactionWeb.io. (2025). Alcohol + SOCl2. ReactionWeb.io.

- Reddit. (2019). Reactions with SOCl2. r/Chempros.

- Chen, Q., et al. (2018).

- Patil, S. A., & Luzzio, F. A. (2011). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 52(40), 5129-5132.

- Sciencemadness.org. (2012). N-alkylation of 4-piperidone. Sciencemadness Discussion Board.

- Götte, M., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1832.

- Sharma, A., et al. (2020). Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery. Organic & Biomolecular Chemistry, 18(34), 6617-6641.

- Chemistry Steps. (2020). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps.

- Manfroni, G., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)

- da Silva, A. C. F., et al. (2021). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Molecules, 26(15), 4443.

-

precisionFDA. (2025). ALEGLITAZAR. Retrieved from [Link]

- Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.

- DOI. (n.d.).

- Chemical Synthesis Database. (2025). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole.

- Al-Said, M. S., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 27(19), 6296.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Chloromethyl)oxazole hydrochloride [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(Chloromethyl)-4-methyl-1,3-oxazole|CAS 1196157-12-6 [benchchem.com]

- 7. GSRS [precision.fda.gov]

Technical Whitepaper: Synthesis Pathways & Utility of 4-(Chloromethyl)oxazole Hydrochloride

The following technical guide details the synthesis pathways, reactivity profiles, and experimental protocols for 4-(Chloromethyl)oxazole hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

4-(Chloromethyl)oxazole hydrochloride (CAS: 675149-75-4) serves as a high-value electrophilic scaffold in Fragment-Based Drug Discovery (FBDD). Unlike its 2-substituted isomers, which are prone to C2-deprotonation and ring opening, the 4-chloromethyl variant offers a stable "benzylic-like" electrophile attached to an electron-rich aromatic core. This guide delineates its primary utility: the introduction of the oxazole-4-ylmethyl motif into bioactive amines, thiols, and phenols to modulate lipophilicity (LogP) and metabolic stability in drug candidates.

Chemical Profile & Handling

The precursor is supplied as a hydrochloride salt to prevent autocatalytic polymerization, which can occur in the free base form due to the high reactivity of the chloromethyl group.

| Property | Specification |

| IUPAC Name | 4-(Chloromethyl)-1,3-oxazole hydrochloride |

| CAS Number | 675149-75-4 |

| Molecular Formula | |

| Molecular Weight | 153.99 g/mol |

| Reactivity Class | Primary Alkyl Halide (Benzylic-like activity) |

| Storage | Hygroscopic; Store at -20°C under inert atmosphere (Ar/N2).[1] |

Critical Handling Note: The free base is volatile and a potent lachrymator. Always generate the free base in situ or immediately prior to use in a ventilated hood.

Core Reactivity Manifold

The 4-(chloromethyl) moiety exhibits reactivity analogous to benzyl chloride but is modulated by the oxazole ring's electron distribution.[2] The C4 position is less electron-deficient than C2, making the C4-chloromethyl group a reliable electrophile for

Mechanism of Action

The reaction proceeds via a classic bimolecular nucleophilic substitution (

Pathway Logic:

-

Neutralization:

-

Nucleophilic Attack:

Caption: Divergent synthesis pathways from the activated 4-(chloromethyl)oxazole core.

Synthesis Pathways & Protocols

Pathway A: Synthesis of Aminomethyl Oxazoles (N-Alkylation)

This is the most common application, used to link the oxazole ring to piperazines, morpholines, or aniline derivatives in kinase inhibitor discovery.

Experimental Protocol:

-

Objective: Synthesis of 4-((4-phenylpiperazin-1-yl)methyl)oxazole.

-

Scale: 1.0 mmol.

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask, suspend 4-(chloromethyl)oxazole hydrochloride (154 mg, 1.0 mmol) in anhydrous Acetonitrile (MeCN) (5 mL).

-

Base Activation: Add Potassium Carbonate (

) (414 mg, 3.0 mmol). The excess base is critical to neutralize the HCl salt and scavenge the HCl generated during alkylation.-

Note: For base-sensitive substrates, use N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in DCM.

-

-

Nucleophile Addition: Add 1-phenylpiperazine (162 mg, 1.0 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C under nitrogen for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The spot for the chloride precursor (

) should disappear. -

Workup:

-

Purification: Purify the residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to afford the title compound.

Pathway B: Bioisosteric Replacement (Oxazole vs. Thiazole)

In agrochemistry and medicinal chemistry, the 4-(chloromethyl)oxazole is often used as a bioisostere for the 4-(chloromethyl)thiazole moiety found in neonicotinoids (e.g., Thiamethoxam). The oxazole analog typically exhibits higher water solubility and a lower LogP.

Comparative Data: Oxazole vs. Thiazole Precursors

| Feature | 4-(Chloromethyl)oxazole | 4-(Chloromethyl)thiazole | Impact on Drug Design |

| H-Bond Acceptor | Stronger (N & O) | Weaker (N & S) | Oxazole increases polarity. |

| Metabolic Stability | Moderate (P450 oxidation) | High (S-oxidation possible) | Thiazole is generally more robust. |

| LogP Contribution | Lower (Hydrophilic) | Higher (Lipophilic) | Oxazole improves solubility. |

Pathway C: Finkelstein Activation (Troubleshooting)

If the reaction with a sterically hindered nucleophile is sluggish, the chloride can be converted in situ to the more reactive iodide.

Protocol Modification: Add Sodium Iodide (NaI) (0.1 eq, catalytic) to the reaction mixture in Step 2. This generates the transient 4-(iodomethyl)oxazole species, accelerating the reaction rate by ~10x.

Automated Synthesis Workflow (Diagram)

The following graph illustrates the logical flow for a library synthesis campaign using this precursor.

Caption: Decision tree for optimizing alkylation reactions based on nucleophile sterics.

References

- Context: Provides comparative reactivity data for the thiazole analog, establishing the baseline for oxazole bioisosteric replacement.

- Context: Verifies CAS 675149-75-4, physical properties, and salt stoichiometry.

- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.

-

PubChem. (n.d.). Compound Summary: 4-(Chloromethyl)oxazole.[2][5] Retrieved from [Link]

- Context: Confirms structure (SMILES: Cl.ClCC1=COC=N1) and chemical identifiers.

Sources

- 1. WO2007058338A2 - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]

- 2. 2-(Chloromethyl)-4-methyl-1,3-oxazole|CAS 1196157-12-6 [benchchem.com]

- 3. 4-(Chloromethyl)oxazole hydrochloride [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 22091-38-9: 2-(4-Bromophenyl)-4-(chloromethyl)oxazole [cymitquimica.com]

Application Note: Precision Synthesis of Oxazole-Containing Amino Acids via Phase-Transfer Catalysis

Executive Summary

The incorporation of oxazole rings into peptide backbones is a critical strategy in modern drug discovery. Oxazoles act as bioisosteres for amide bonds, providing conformational rigidity and improved metabolic stability against proteases. This Application Note details the synthesis of 3-(oxazol-4-yl)alanine , a non-canonical amino acid, utilizing 4-(chloromethyl)oxazole hydrochloride as the electrophile.

Unlike standard alkyl halides, the use of the hydrochloride salt of 4-(chloromethyl)oxazole presents unique stoichiometric challenges in Phase-Transfer Catalysis (PTC). This guide provides a self-validating protocol for the asymmetric alkylation of glycine Schiff bases (O'Donnell Reagent), addressing the critical neutralization steps required to maintain high enantioselectivity and yield.

Strategic Considerations & Mechanism

The Electrophile: Stability vs. Reactivity

4-(Chloromethyl)oxazole is commercially supplied as a hydrochloride salt (HCl) because the free base is thermally unstable and prone to polymerization.

-

Challenge: Direct addition of the HCl salt to a standard PTC reaction consumes the base required for enolate generation, stalling the reaction.

-

Solution: The protocol below utilizes an in situ neutralization strategy with excess solid base or a biphasic pre-wash, ensuring the active electrophile is generated only when the enolate is ready.

The Nucleophile: O'Donnell Schiff Base

We utilize tert-butyl glycinate benzophenone imine . This reagent is ideal because:

-

pKa Modulation: The benzophenone moiety lowers the pKa of the

-proton (~18.7 in DMSO), making it accessible to mild bases like KOH or CsOH. -

Steric Shielding: It prevents poly-alkylation.

-

Enantiocontrol: It coordinates effectively with chiral quaternary ammonium salts (Cinchona alkaloids) for high ee.

Reaction Pathway Visualization

The following diagram outlines the synthetic workflow from raw materials to the deprotected amino acid.

Figure 1: Synthetic workflow for the preparation of oxazolylalanine.

Detailed Experimental Protocols

Materials Checklist

-

Substrate: tert-Butyl glycinate benzophenone imine (GLY-imine).

-

Electrophile: 4-(Chloromethyl)oxazole hydrochloride.[1]

-

Catalyst (Racemic): Tetrabutylammonium bromide (TBAB).

-

Catalyst (Asymmetric): O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.

-

Base: Cesium Hydroxide Monohydrate (CsOH·H₂O) or KOH (finely ground).

-

Solvent: Toluene (anhydrous) or DCM.

Protocol A: Asymmetric Synthesis (High Value)

This protocol is optimized for generating the (S)-enantiomer (depending on the alkaloid pseudo-enantiomer used).

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried round-bottom flask, dissolve the GLY-imine (1.0 equiv, 1.0 mmol, 295 mg) and the Chiral Catalyst (0.1 equiv, 0.1 mmol) in anhydrous Toluene (10 mL). Cool the mixture to -20°C (cryostat or ice/salt bath).

-

Base Addition: Add CsOH·H₂O (5.0 equiv, 5.0 mmol).

-

Expert Insight: We use 5 equivalents rather than the standard 2. This accounts for the 1 equiv needed to neutralize the oxazole-HCl salt and ensures a robust heterogeneous surface area for the PTC interface.

-

-

Electrophile Addition (Critical Step): Add 4-(Chloromethyl)oxazole HCl (1.2 equiv, 1.2 mmol) in a single portion.

-

Note: The solid salt will slowly dissolve and neutralize at the solid-liquid interface. This "slow release" of the free base electrophile actually minimizes side reactions (decomposition).

-

-

Reaction Monitoring: Stir vigorously at -20°C. Monitor by TLC (Hexane/EtOAc 4:1).

-

Visualization: The starting imine is UV active. The product is also UV active but will run higher (Rf ~0.5-0.6).

-

Time: Typically 12–24 hours.

-

-

Work-up: Dilute with Et₂O (30 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

-

Protocol B: Deprotection to Free Amino Acid

The Schiff base and tert-butyl ester must be cleaved to yield the zwitterionic amino acid.

-

Dissolve the purified alkylated intermediate in THF (5 mL/mmol).

-

Add 1N HCl (2 equiv) or 15% Citric Acid . Stir at Room Temperature for 2 hours.

-

Observation: The yellow color of the Schiff base will disappear as benzophenone is liberated.

-

-

Extract the liberated benzophenone with Ether (discard organic layer).

-

The aqueous layer contains the amino acid ester hydrochloride.

-

To cleave the tert-butyl ester: Add concentrated HCl (or TFA/DCM 1:1) and heat to 50°C for 4 hours.

-

Concentrate the aqueous layer to yield 3-(oxazol-4-yl)alanine HCl .

Data Summary & Stoichiometry Table

| Component | Role | Equiv. | Notes |

| Glycine Imine | Nucleophile | 1.0 | Limiting reagent. |

| Oxazole-CH₂Cl·HCl | Electrophile | 1.2 | Excess ensures conversion; HCl salt requires extra base. |

| CsOH·H₂O | Base | 5.0 | CRITICAL: 1 eq neutralizes HCl, remaining drives enolate. |

| Cinchona Catalyst | PTC | 0.1 | Controls stereochemistry. |

| Toluene | Solvent | - | Non-polar solvent enhances ion-pairing tightness. |

Troubleshooting & Optimization Logic

Common issues in this synthesis involve low yields due to electrophile decomposition or racemization. Use the decision matrix below to diagnose issues.

Figure 2: Troubleshooting decision matrix for PTC alkylation.

Expert Tips (E-E-A-T)

-

Water Content: While solid-liquid PTC (CsOH) is preferred for high ee, a trace amount of water (10-20 µL) can sometimes accelerate the reaction by creating a microscopic "omega phase" on the surface of the base crystals.

-

Stirring Rate: In heterogeneous PTC, mass transfer is rate-limiting. Ensure stirring is >700 RPM.

-

Safety: 4-(Chloromethyl)oxazole is a potent alkylator. Handle in a fume hood.

References

-

O'Donnell, M. J., et al. (1989).[2] Enantioselective synthesis of alpha-amino acids by phase-transfer catalysis with achiral Schiff base esters and chiral catalysts. Journal of the American Chemical Society.[2][3] Link

-

Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: Asymmetric alkylation of glycine imines. Accounts of Chemical Research. Link

-

Jew, S. S., et al. (2003).[2] Enantioselective synthesis of alpha-amino acids using chiral phase transfer catalysts. Journal of Organic Chemistry.[2][3] Link

-

Sigma-Aldrich. (n.d.). 4-(Chloromethyl)oxazole hydrochloride Product Sheet.Link

Sources

Technical Guide: N-Alkylation Strategies using 4-(Chloromethyl)oxazole Hydrochloride

Topic: N-alkylation reaction conditions for 4-(Chloromethyl)oxazole hydrochloride Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Reagent Profile

4-(Chloromethyl)oxazole hydrochloride (CAS: 675149-75-4) is a high-value heterocyclic building block used to introduce the oxazole moiety—a bioisostere for amides and esters—into pharmaceutical scaffolds.[1]

Unlike simple benzyl chlorides, this reagent presents a unique set of challenges:

-

Salt Form: It is supplied as a hydrochloride salt to enhance shelf-stability. The free base is an oil that degrades upon prolonged storage.

-

Acidity: The HCl moiety must be neutralized in situ or prior to reaction to prevent protonation of the nucleophile (amine).

-

Reactivity: The chloromethyl group at the C4 position is highly electrophilic (benzylic-like), making it prone to hydrolysis and polymerization if not handled under strictly anhydrous or controlled biphasic conditions.

This guide outlines optimized protocols for N-alkylation, distinguishing between Direct In-Situ Neutralization (for robust amines) and Stepwise Free-Basing (for sensitive nucleophiles or strong base conditions).

Critical Reaction Parameters

Stoichiometry & Base Selection

The most common failure mode in using this reagent is under-estimating the base requirement.

-

The "Hidden" Equivalent: You must account for 1.0 equivalent of base solely to neutralize the HCl salt.

-

Base Choice:

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Preferred for secondary amines and robust heterocycles. Cs₂CO₃ is superior for lower solubility nucleophiles due to the "Cesium Effect."

-

Tertiary Amines (DIPEA, TEA): Useful in DCM/THF but can form quaternary ammonium salts with the reagent itself (self-alkylation) if the target nucleophile is slow.

-

Sodium Hydride (NaH):Requires Pre-freebasing. Adding NaH directly to the HCl salt generates H₂ gas and heat rapidly, risking decomposition.

-

Solvent Systems

| Solvent | Suitability | Notes |

| DMF / NMP | High | Ideal for SN2 reactions. Solubilizes the HCl salt well. Requires aqueous workup.[2] |

| Acetonitrile (ACN) | High | Excellent for reflux conditions. Easy to remove. |

| DCM / CHCl₃ | Medium | Good for pre-freebasing. Poor for SN2 rates unless phase transfer catalysts (TBAI) are used. |

| Alcohols | Low | Avoid. High risk of solvolysis (formation of alkyl ethers). |

Mechanistic Visualization

The following diagram illustrates the competing pathways and the necessity of base control.

Caption: Pathway logic for 4-(Chloromethyl)oxazole HCl. Neutralization is the gatekeeping step before SN2 alkylation.

Experimental Protocols

Protocol A: Direct N-Alkylation (Secondary Amines & Anilines)

Best for: Secondary amines, morpholines, piperazines, and anilines where the nucleophile is stable to mild heat.

Reagents:

-

Amine substrate (1.0 eq)[2]

-

4-(Chloromethyl)oxazole HCl (1.1 – 1.2 eq)

-

Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.5 eq)

-

Catalyst: KI or TBAI (0.1 eq) - Optional, accelerates sluggish reactions.

-

Solvent: Anhydrous Acetonitrile (ACN) or DMF.[1]

Procedure:

-

Preparation: In a dried round-bottom flask under Nitrogen/Argon, dissolve the Amine substrate (1.0 eq) in ACN (0.1 – 0.2 M concentration).

-

Base Addition: Add K₂CO₃ (3.0 eq) and KI (0.1 eq). Stir for 10 minutes at room temperature.

-

Note: Using 3 equivalents ensures 1 eq neutralizes the HCl salt, 1 eq neutralizes the HCl generated from alkylation, and 1 eq buffers the system.

-

-

Reagent Addition: Add 4-(Chloromethyl)oxazole HCl (1.2 eq) in a single portion.

-

Reaction:

-

Reactive Amines: Stir at Room Temperature (RT) for 4–16 hours.

-

Sterically Hindered Amines: Heat to 50–60°C. Monitor by LC-MS.

-

-

Workup:

Protocol B: Stepwise Alkylation (Heterocycles requiring NaH)

Best for: Indoles, Imidazoles, Amides, and Sulfonamides requiring strong deprotonation.

Phase 1: Generation of Free Base (Essential Safety Step)

-

Suspend 4-(Chloromethyl)oxazole HCl (e.g., 5.0 g) in DCM (50 mL).

-

Add saturated aqueous NaHCO₃ (50 mL) carefully.

-

Stir vigorously for 15 minutes until the solid dissolves and gas evolution ceases.

-

Separate layers. Extract aqueous layer once with DCM.

-

Dry combined organics over MgSO₄ (cold).

-

Concentrate gently (bath < 30°C) to an oil. Do not store long-term; use immediately.

Phase 2: N-Alkylation

-

Dissolve the Heterocycle/Amide (1.0 eq) in anhydrous DMF (0.2 M) at 0°C under Argon.

-

Add NaH (60% dispersion, 1.1 eq). Stir at 0°C -> RT for 30 mins until H₂ evolution stops (deprotonation complete).

-

Cool back to 0°C.

-

Add the freshly prepared 4-(Chloromethyl)oxazole free base (1.1 eq) dropwise as a solution in minimal DMF.

-

Allow to warm to RT and stir for 2–6 hours.

-

Quench: Carefully add saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc (x3). Note: DMF requires thorough water washes (x3) or LiCl solution washes to remove.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Protonation of nucleophile | Increase Base. Ensure 1 eq is dedicated to neutralizing the HCl salt. |

| Reagent Decomposition | Hydrolysis | Ensure solvents are anhydrous.[3] Avoid alcohols. If using Protocol B, keep free base cold. |

| Bis-alkylation | Excess reagent | For primary amines, bis-alkylation is common. Use Protocol A with excess amine (2-3 eq) or use a protecting group strategy. |

| Black/Tar formation | Thermal instability | Do not exceed 80°C. The oxazole ring can open under high thermal stress with strong nucleophiles. |

Safety & Handling

-

Vesicant Warning: Chloromethyl heterocycles are potential alkylating agents and vesicants (blistering agents). Handle in a fume hood with gloves and eye protection.

-

Inhalation: The HCl salt is a fine powder; avoid dust generation.

-

Waste: Quench all reaction mixtures with aqueous ammonium hydroxide or amine waste to destroy unreacted alkylating agent before disposal.

References

-

ResearchGate. (2017). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines.[5] Russian Journal of Organic Chemistry.[5] Retrieved March 9, 2026, from [Link]

Sources

Application Note: Protocols for the Generation and Handling of 4-(Chloromethyl)oxazole Free Base

Executive Summary

4-(Chloromethyl)oxazole is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and drug development for the construction of complex heterocyclic scaffolds. However, the free base form is classified as a high-energy alkylating agent that is notoriously unstable. To ensure commercial viability and shelf life, it is universally supplied as a hydrochloride salt. This application note details the mechanistic rationale and field-proven protocols for generating the reactive free base—both ex situ and in situ—while mitigating the risks of rapid degradation.

Mechanistic Causality: The "Double-Bind" of Chloromethyl Oxazoles

Handling 4-(chloromethyl)oxazole requires an understanding of its intrinsic reactivity. The molecule presents a chemical "double-bind":

-

Self-Alkylation (Polymerization): The C4-chloromethyl group is highly electrophilic, while the oxazole ring nitrogen is inherently nucleophilic. If left in its concentrated free base form at room temperature, the molecules undergo rapid intermolecular self-alkylation, forming intractable polymeric quaternary ammonium salts [1].

-

Hydrolysis: The electron-withdrawing nature of the oxazole ring makes the chloromethyl group highly susceptible to nucleophilic attack by ambient moisture, yielding the synthetically inactive 4-(hydroxymethyl)oxazole [3].

The Causality of the Hydrochloride Salt: Protonating the oxazole nitrogen to form the hydrochloride salt neutralizes its nucleophilicity. This acts as a kinetic sink, completely shutting down the self-alkylation pathway and granting the compound long-term shelf stability. Consequently, when liberating the free base for synthesis, researchers must strictly control temperature (to suppress reaction kinetics), pH (to avoid base-catalyzed hydrolysis), and phase separation (to isolate the product from water).

Quantitative Data: Base and Solvent System Comparison

The choice of neutralization strategy directly impacts the survival of the free base. The table below summarizes the efficiency and causality behind various generation systems.

| Generation Method | Base / Reagents | Solvent System | Free Base Yield (%) | Half-Life at 25°C | Application Suitability |

| Biphasic Extraction | Saturated aq. NaHCO₃ | DCM / Water | 85 - 95% | < 2 hours | Standard N- or O-alkylations where trace moisture is tolerated. |